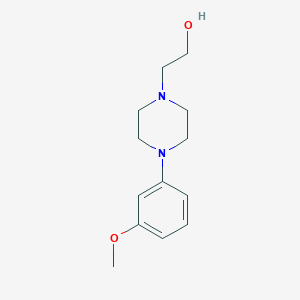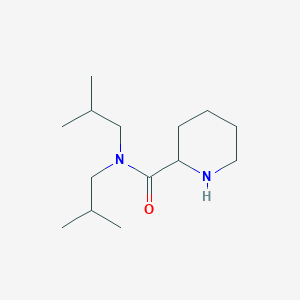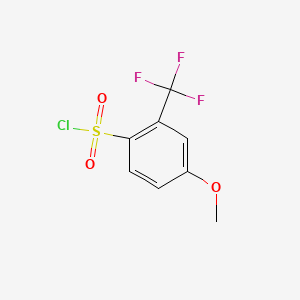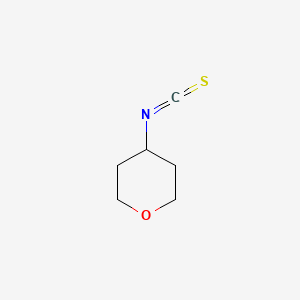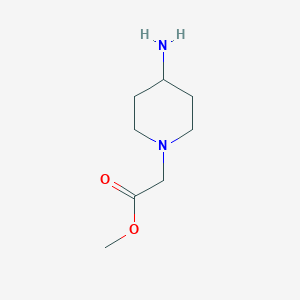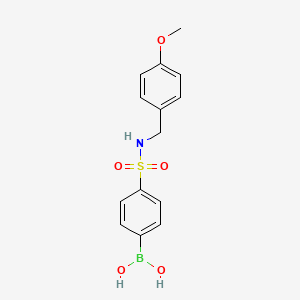
4-(N-(4-Methoxybenzyl)sulfamoyl)phenylboronic acid
Overview
Description
4-(N-(4-Methoxybenzyl)sulfamoyl)phenylboronic acid, commonly referred to as 4-MBS-PBA, is a widely used synthetic organic compound used in various scientific research and laboratory experiments. It is a boronic acid derivative that can be synthesized from the reaction of 4-methoxybenzylsulfonyl chloride and phenylboronic acid.
Mechanism of Action
The mechanism of action of 4-MBS-PBA is not yet fully understood. However, it is believed that 4-MBS-PBA acts as a Lewis acid, meaning that it can act as a catalyst for various organic reactions. Additionally, 4-MBS-PBA is believed to be involved in the formation of hydrogen bonds, which can affect the reactivity of various organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MBS-PBA are not yet fully understood. However, it has been suggested that 4-MBS-PBA may have some anti-inflammatory properties due to its ability to act as a Lewis acid. Additionally, 4-MBS-PBA has been suggested to have some anti-tumor properties due to its ability to act as a catalyst for various organic reactions.
Advantages and Limitations for Lab Experiments
4-MBS-PBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, 4-MBS-PBA is non-toxic, making it safe for use in laboratory experiments. However, there are some limitations to the use of 4-MBS-PBA. For example, it is not soluble in organic solvents, making it difficult to use in certain laboratory experiments. Additionally, 4-MBS-PBA can be difficult to remove from reaction mixtures, which can lead to contamination of the reaction products.
Future Directions
Given the potential applications of 4-MBS-PBA, there are numerous potential future directions for research. For example, further research could be conducted to better understand the biochemical and physiological effects of 4-MBS-PBA. Additionally, further research could be conducted to develop more efficient synthesis methods for 4-MBS-PBA. Additionally, further research could be conducted to develop new applications for 4-MBS-PBA, such as its use in the synthesis of pharmaceuticals and polymers. Finally, further research could be conducted to develop methods to more easily remove 4-MBS-PBA from reaction mixtures.
Scientific Research Applications
4-MBS-PBA is widely used in various scientific research applications. It is used in the synthesis of various organic compounds, including peptides and peptide derivatives. It is also used in the synthesis of various pharmaceuticals, including cyclic peptides, peptide mimetics, and peptide-based drugs. Additionally, 4-MBS-PBA is used in the synthesis of various polymers, including polyurethanes, polyesters, and polyamides.
properties
IUPAC Name |
[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO5S/c1-21-13-6-2-11(3-7-13)10-16-22(19,20)14-8-4-12(5-9-14)15(17)18/h2-9,16-18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIGPKIEHWXBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657080 | |
| Record name | (4-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-(4-Methoxybenzyl)sulfamoyl)phenylboronic acid | |
CAS RN |
957060-91-2 | |
| Record name | (4-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461291.png)

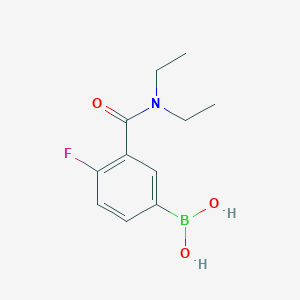
![6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1461294.png)
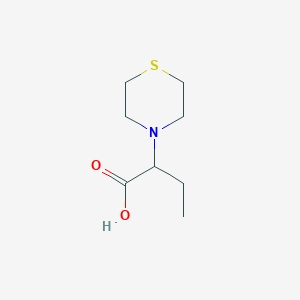
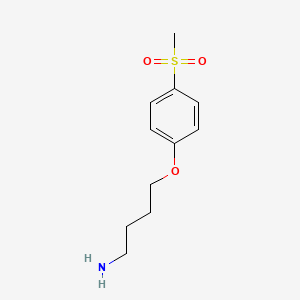
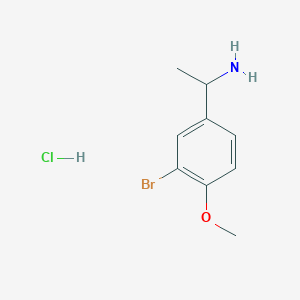
![2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1461299.png)
